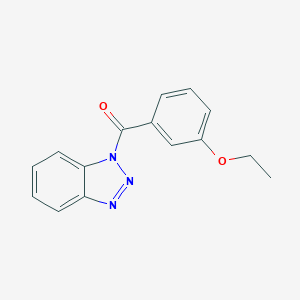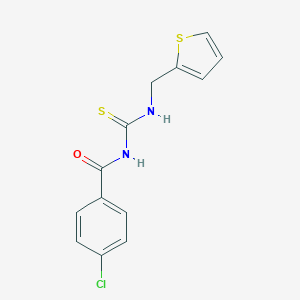![molecular formula C20H24N2O4S B250095 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide, commonly known as ASP3026, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) protein. The ALK protein is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrant activation of the ALK protein has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). ASP3026 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive cancers.
作用机制
ASP3026 is a selective inhibitor of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. It binds to the ATP-binding pocket of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. By blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein, ASP3026 can induce apoptosis and inhibit tumor growth in N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
Biochemical and Physiological Effects
ASP3026 has been shown to have potent antitumor activity in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. In addition to its effects on tumor growth and proliferation, ASP3026 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. ASP3026 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in response to cellular stress or damage.
实验室实验的优点和局限性
One of the advantages of ASP3026 is its selectivity for the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. This allows for targeted inhibition of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide pathway without affecting other signaling pathways that may be involved in normal cellular processes. Another advantage of ASP3026 is its potency in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. However, one limitation of ASP3026 is its potential for off-target effects, which may lead to toxicity or adverse effects in non-cancerous cells.
未来方向
There are several future directions for the development and application of ASP3026. One direction is the evaluation of ASP3026 in clinical trials for the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. Preliminary results from phase I and II trials have shown promising antitumor activity and tolerability of ASP3026 in patients with N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive NSCLC and ALCL. Another direction is the investigation of combination therapies that may enhance the efficacy of ASP3026. Preclinical studies have shown that ASP3026 can synergize with other targeted therapies, such as EGFR inhibitors and MEK inhibitors, to improve the antitumor activity of these agents. Finally, the development of next-generation N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors that can overcome resistance to ASP3026 and other N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is an important area of research. Resistance to N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is a major challenge in the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, and the development of novel agents that can overcome this resistance is critical for improving patient outcomes.
合成方法
The synthesis of ASP3026 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromo-2-isopropylphenol, which is reacted with 2-chloroacetyl chloride to form the intermediate compound 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with N-(4-aminophenyl)sulfonyl chloride in the presence of a base to form N-{4-[(aminosulfonyl)phenyl]}-2-(2-isopropylphenoxy)acetamide. Finally, the allylamine is introduced via a coupling reaction to form the desired product, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide.
科学研究应用
ASP3026 has been extensively studied in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, including NSCLC and ALCL. In vitro studies have shown that ASP3026 inhibits the growth and proliferation of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancer cells by blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. In vivo studies have demonstrated that ASP3026 can inhibit tumor growth and improve survival in mouse models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
属性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-(2-propan-2-ylphenoxy)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4S/c1-4-13-21-27(24,25)17-11-9-16(10-12-17)22-20(23)14-26-19-8-6-5-7-18(19)15(2)3/h4-12,15,21H,1,13-14H2,2-3H3,(H,22,23) |
InChI 键 |
UUVRUYBKSWDNFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
规范 SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)


![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)



![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)